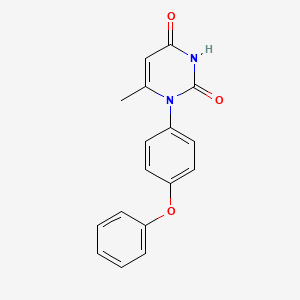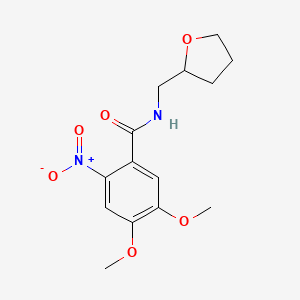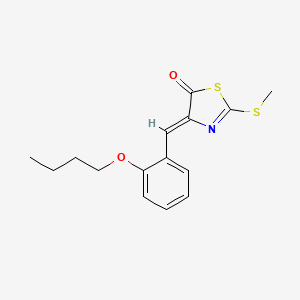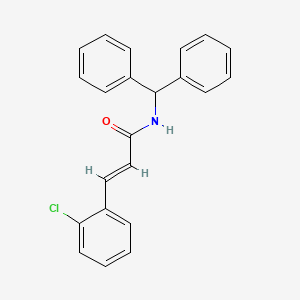
3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine, also known as buphenine, is a chemical compound that belongs to the class of centrally acting muscle relaxants. It was first synthesized in the 1950s and has since been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine is not fully understood. However, it is believed to act on the central nervous system by inhibiting the transmission of nerve impulses in the spinal cord. This leads to muscle relaxation and a reduction in muscle spasms and stiffness.
Biochemical and Physiological Effects:
Buphenine has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine in lab experiments is its ability to induce muscle relaxation, making it useful in studies of muscle physiology. However, its mechanism of action is not fully understood, which may limit its usefulness in some experiments. Additionally, 3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine has a relatively short half-life, which may make it difficult to use in long-term experiments.
Orientations Futures
There are several potential future directions for the study of 3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine. One area of interest is its potential use in the treatment of Parkinson's disease and other neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, 3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine's antioxidant properties may make it useful in the treatment of various oxidative stress-related diseases. Further studies are needed to explore these potential applications.
Méthodes De Synthèse
Buphenine can be synthesized through the reaction of 2-biphenylol with diethylaminoethanol and 1-chloropropane. The reaction is carried out under reflux in the presence of potassium carbonate as a catalyst. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
Buphenine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have muscle relaxant properties, making it useful in the treatment of muscle spasms and stiffness. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
N,N-diethyl-3-(2-phenylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-20(4-2)15-10-16-21-19-14-9-8-13-18(19)17-11-6-5-7-12-17/h5-9,11-14H,3-4,10,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBMHKCDQMMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)




![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5101282.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)
![2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)